molecular formula C3H10ClNO2 B1379404 1-(Aminooxy)propan-2-ol hydrochloride CAS No. 950595-72-9

1-(Aminooxy)propan-2-ol hydrochloride

Cat. No.: B1379404
CAS No.: 950595-72-9
M. Wt: 127.57 g/mol
InChI Key: YZYUSDXDWKOENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminooxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C3H10ClNO2 and a molecular weight of 127.57 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Aminooxy)propan-2-ol hydrochloride typically involves the reaction of aminooxypropanol with hydrochloric acid. The reaction is carried out under controlled conditions, often in the presence of an organic solvent and at a specific temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

1-(Aminooxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Aminooxy)propan-2-ol hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Aminooxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with certain functional groups in target molecules, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes, depending on the specific application .

Comparison with Similar Compounds

1-(Aminooxy)propan-2-ol hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry.

Properties

IUPAC Name

1-aminooxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYUSDXDWKOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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